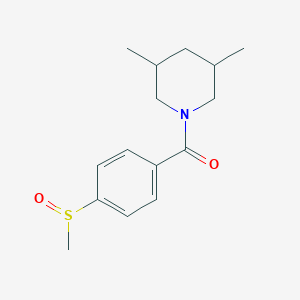
(3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone, also known as DMPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a ketone derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
The mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone is not fully understood, but it is believed to act as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. AChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function. By inhibiting these enzymes, (3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone may have anti-inflammatory, analgesic, and cognitive-enhancing effects.
Biochemical and Physiological Effects:
(3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone inhibits the activity of COX-2 and AChE in a dose-dependent manner. In vivo studies have shown that (3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone has anti-inflammatory and analgesic effects in animal models of inflammation and pain. (3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
(3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, (3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone also has limitations, including its low solubility in water and its potential toxicity at high doses. These limitations must be taken into account when designing experiments using (3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone.
将来の方向性
There are several future directions for research on (3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone. One direction is to optimize the synthesis method to obtain higher yields of (3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone with improved purity. Another direction is to study the pharmacokinetics and pharmacodynamics of (3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone in vivo to better understand its mechanism of action and physiological effects. Additionally, (3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone could be used as a scaffold for the development of new compounds with improved pharmacological properties. Finally, (3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone could be studied further for its potential as a cognitive enhancer and as a treatment for Alzheimer's disease.
In conclusion, (3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on (3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone could lead to the development of new drugs with improved pharmacological properties and potential treatments for various diseases.
合成法
(3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone can be synthesized through various methods, including the reaction of 4-methylsulfinylbenzaldehyde with 3,5-dimethylpiperidine in the presence of a reducing agent, such as sodium borohydride. Another method involves the reaction of 4-methylsulfinylbenzoyl chloride with 3,5-dimethylpiperidine in the presence of a base, such as triethylamine. These methods have been optimized to obtain high yields of (3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone with good purity.
科学的研究の応用
(3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, (3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and pain. In drug discovery, (3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone has been used as a scaffold for the development of new compounds with improved pharmacological properties. In neuroscience, (3,5-Dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone has been studied for its effects on the central nervous system, including its potential as a cognitive enhancer.
特性
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(4-methylsulfinylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-11-8-12(2)10-16(9-11)15(17)13-4-6-14(7-5-13)19(3)18/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXBNZHCWRXWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)S(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

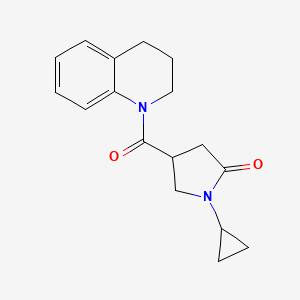
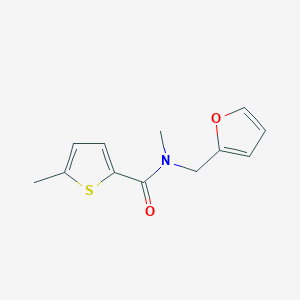
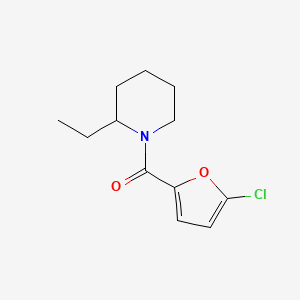
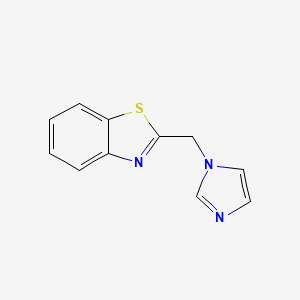
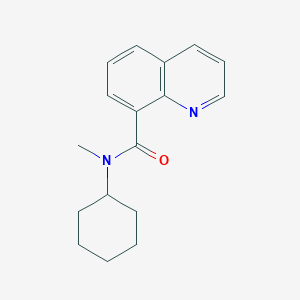
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7506269.png)

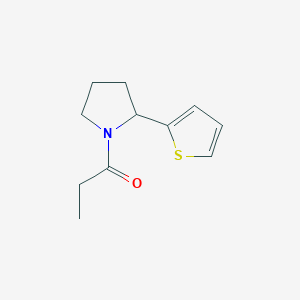

![2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol](/img/structure/B7506309.png)
![1-[4-[(4-Methoxyphenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506315.png)
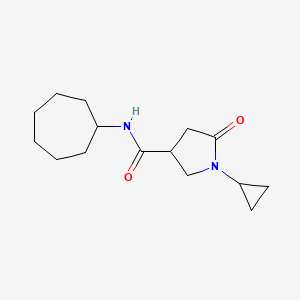
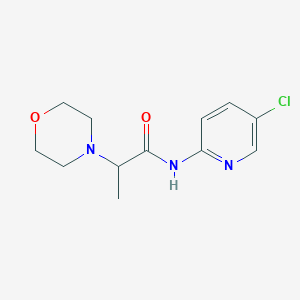
![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)